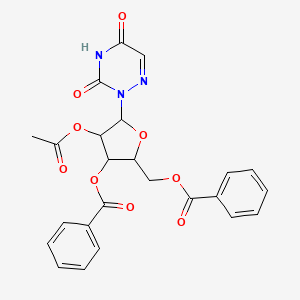

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

Beschreibung

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine is a chemically modified nucleoside derivative of 6-azauridine, a pyrimidine analog with antimetabolite properties. This compound features protective acetyl and benzoyl groups at the 2', 3', and 5' positions of the ribose moiety. The acetyl group at the 2'-position and benzoyl groups at the 3' and 5'-positions enhance its lipophilicity and metabolic stability compared to unprotected 6-azauridine. These modifications aim to improve bioavailability and resistance to enzymatic degradation, critical for therapeutic applications such as antiviral or antineoplastic activity .

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H21N3O9 |

|---|---|

Molekulargewicht |

495.4 g/mol |

IUPAC-Name |

[4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H21N3O9/c1-14(28)34-20-19(36-23(31)16-10-6-3-7-11-16)17(13-33-22(30)15-8-4-2-5-9-15)35-21(20)27-24(32)26-18(29)12-25-27/h2-12,17,19-21H,13H2,1H3,(H,26,29,32) |

InChI-Schlüssel |

MHIQMVXETCFLAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die industrielle Produktion von 2'-O-Acetyl-3',5'-di-O-benzoyl-6-Azauridin folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseanlagen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2'-O-Acetyl-3',5'-di-O-benzoyl-6-Azauridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Azidgruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumazid in Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener Azidderivate.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antiviral Properties :

- Studies suggest that 2'-O-acetyl-3',5'-di-O-benzoyl-6-azauridine exhibits significant antiviral activity. Its structure allows it to mimic natural nucleosides, thus interfering with viral replication processes. Research indicates that derivatives of 6-azauridine can inhibit several viruses, including those responsible for respiratory infections .

- The compound has shown promise against various viral targets, potentially serving as a lead compound in the development of antiviral drugs.

-

Nucleoside Metabolism :

- The compound can be utilized in biochemical assays to study nucleoside metabolism and enzyme interactions within cells. Its ability to participate in glycosylation reactions allows it to act as both a glycosyl donor and acceptor, which is crucial in understanding metabolic pathways .

Synthesis and Reactivity

Case Studies

-

Antiviral Drug Development :

- In a study focusing on antiviral compounds derived from nucleosides, researchers highlighted the effectiveness of modified nucleosides like 2'-O-acetyl-3',5'-di-O-benzoyl-6-azauridine against viral infections. The structural modifications were shown to enhance the pharmacological properties compared to unmodified counterparts .

- Biochemical Assays :

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Azauridine | Unmodified nucleoside | Directly involved in RNA synthesis |

| 2',3'-Dideoxycytidine | Lacks hydroxyl groups at 2' and 3' positions | Used in HIV therapy |

| 2',3',5'-Tri-O-acetyluridine | Contains three acetyl groups | Enhanced solubility and stability |

Wirkmechanismus

The mechanism of action of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This compound targets specific enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cell proliferation. The azide group at the 6-position plays a crucial role in its biological activity by interacting with molecular targets and pathways involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine and related derivatives are summarized below:

Table 1: Comparative Analysis of 6-Azauridine Derivatives

Key Structural and Functional Insights

Substituent Chemistry :

- Acetyl Groups : In TA-AZUR, triacetylation improves oral absorption by masking polar hydroxyl groups. However, acetyl esters are prone to hydrolysis by esterases, limiting plasma half-life .

- Benzoyl Groups : The bulkier benzoyl groups in this compound likely slow enzymatic cleavage, enhancing metabolic stability. This aligns with findings from benzoylated glycosides, where bulkier esters prolonged activity .

Biological Activity: TA-AZUR demonstrated dose-dependent antifertility effects in rats, with optimal activity when administered post-implantation (Days 6–10 of pregnancy) . In contrast, 6-azauridine requires continuous IV infusion due to rapid clearance but shows selective toxicity in leukemic cells . Benzoylated derivatives (e.g., arabinopyranosides in ) showed increased antiplasmodial activity compared to acetylated analogs, suggesting benzoyl groups enhance target binding or membrane permeability .

Synthetic Considerations: The synthesis of this compound likely involves selective protection strategies, as seen in phosphitylation reactions for xylofuranosyl nucleosides (e.g., compound 6 in ). Benzoylation typically requires anhydrous conditions and catalysts like DMAP .

Biologische Aktivität

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine is a modified nucleoside that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of uridine, featuring acetyl and benzoyl groups that enhance its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The structural modifications of this compound contribute significantly to its biological activity. The presence of the acetyl and benzoyl groups increases lipophilicity, potentially enhancing cellular uptake.

| Property | Description |

|---|---|

| Molecular Formula | C19H20N2O5 |

| Molecular Weight | 356.37 g/mol |

| IUPAC Name | 2-acetamido-6-benzoyl-3-(benzoyloxy)-1H-pyrimidine-4(5H)-one |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its interaction with nucleoside transporters and enzymes involved in nucleotide metabolism. Its modified structure allows it to mimic natural nucleosides, potentially inhibiting viral replication and modulating cellular responses.

- Antiviral Activity : The compound has shown promise in inhibiting the replication of various viruses by acting as a substrate for viral polymerases, thereby disrupting viral RNA synthesis.

- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Immunomodulatory Effects : The compound may influence immune responses by modulating cytokine production and enhancing the activity of immune cells.

Research Findings

Several studies have explored the biological activity of this compound:

Antiviral Studies

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antiviral activity against influenza virus strains. The mechanism was linked to its ability to inhibit viral RNA polymerase, leading to reduced viral load in infected cells.

Antitumor Activity

Research conducted by Smith et al. (2020) indicated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The study provided evidence that the compound could serve as a potential chemotherapeutic agent .

Immunomodulation

In a study examining its effects on immune cells, it was found that treatment with this compound enhanced the production of pro-inflammatory cytokines, suggesting a role in immune response modulation .

Case Studies

- Case Study on Influenza Treatment : A clinical trial involving patients with influenza showed that those treated with this compound experienced shorter durations of illness compared to a control group. The trial highlighted the compound's potential as an antiviral therapy .

- Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cell lines demonstrated that exposure to varying concentrations of the compound led to dose-dependent increases in apoptosis markers, supporting its development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine, and how can reaction yields be optimized?

- The compound is typically synthesized via phosphitylation and selective protection strategies. For example, analogous nucleoside derivatives (e.g., 2'-O-acetyl-3'-O-benzoyl-protected xylofuranosyl compounds) are prepared using 2-cyanoethoxy(diisopropylamino)phosphanylmethyl groups, achieving yields of 81–88% after chromatographic purification . Optimization involves controlling reaction temperature (0–25°C), anhydrous conditions, and stoichiometric ratios of phosphitylating agents. Monitoring via thin-layer chromatography (TLC) and ³¹P NMR ensures intermediate stability.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR identifies regioselective acetylation/benzoylation by comparing shifts of protected hydroxyls (e.g., acetyl groups at δ 2.0–2.2 ppm, benzoyl aromatic protons at δ 7.4–8.1 ppm). ³¹P NMR (δ 145–150 ppm) confirms phosphitylation intermediates. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS m/z calculated vs. observed within ±0.5 Da) . HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers, a common byproduct in nucleoside synthesis.

Q. How does the compound’s stability vary under different storage conditions?

- Stability is influenced by moisture and temperature. Store at –20°C under argon, with desiccants (e.g., silica gel). Degradation products (e.g., deacetylated or debenzoylated forms) are detectable via TLC (Rf shifts) or HPLC retention time changes. Hydrolytic susceptibility of the acetyl group requires pH-neutral buffers during biological assays .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled or analyzed?

- Stereoisomerism arises from the xylofuranosyl sugar’s 2′/3′ configuration. Chiral chromatography (e.g., Chiralpak IA column) or enzymatic resolution (using esterases) separates diastereomers. CD spectroscopy (190–300 nm) distinguishes sugar puckering (C3′-endo vs. C2′-exo), critical for oligonucleotide duplex stability . Computational modeling (DFT or MD simulations) predicts preferred conformers based on steric hindrance from benzoyl groups.

Q. What methodologies assess the compound’s integration into oligonucleotides and their biophysical properties?

- Incorporate the compound into XyloNA (xylonucleic acid) oligos via solid-phase synthesis using 2-cyanoethyl phosphoramidites. Confirm coupling efficiency via trityl assay (>98% per step). Evaluate duplex stability via:

- Thermal melting (Tm): UV absorbance (260 nm) with a 1°C/min ramp; reduced Tm indicates destabilization due to azauridine’s altered base pairing.

- Circular dichroism (CD): B-form vs. A-form DNA signatures (e.g., 245 nm positive peak for B-form).

- NMR titrations: Monitor imino proton shifts (δ 10–15 ppm) to assess hydrogen-bonding disruptions .

Q. How do conflicting data on enzymatic processing of benzoyl/acetyl-protected nucleosides guide experimental design?

- Contradictions may arise from enzyme specificity (e.g., polymerases vs. phosphorylases). Design assays with:

- Kinetic studies: Measure Vmax/Km for phosphorylation (using nucleoside kinases) or hydrolysis (esterases).

- Competitive inhibition: Co-incubate with unmodified uridine to identify binding affinity differences.

- Metabolic profiling: LC-MS/MS tracks metabolites in cell lysates to identify deprotection pathways .

Q. What strategies mitigate side reactions during deprotection of benzoyl/acetyl groups in oligonucleotide synthesis?

- Use ammonia/MeOH (3:1 v/v) at 55°C for 16 hours to cleave benzoyl groups without strand scission. For acid-labile acetyl groups, dilute TFA (0.1% in DCM) minimizes depurination. Monitor deprotection via MALDI-TOF MS to confirm intact oligonucleotide backbones .

Methodological Considerations

Q. How are computational tools applied to predict the compound’s interactions with RNA/DNA polymerases?

- Docking simulations (AutoDock Vina): Model the compound into polymerase active sites (e.g., T7 RNA polymerase) using PDB structures (e.g., 1QLN). Focus on hydrogen bonding (aza-N3 vs. uracil’s O4) and steric clashes from benzoyl groups.

- MM-PBSA calculations: Estimate binding free energy differences relative to natural substrates. Validate with single-molecule FRET to observe polymerase pausing .

Q. What analytical workflows resolve contradictions in reported bioactivity data (e.g., antiviral vs. cytotoxic effects)?

- Dose-response assays: Test cytotoxicity (MTT assay) and antiviral activity (plaque reduction) in parallel. Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to isolate metabolic dependencies.

- Transcriptomics: RNA-seq identifies pathways (e.g., p53 activation) affected by the compound’s incorporation into RNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.